molecular formula C11H19NO3 B13584647 Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Cat. No.: B13584647
M. Wt: 213.27 g/mol
InChI Key: BIHYKGFTMYTOLR-UHFFFAOYSA-N
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Description

Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a bicyclic organic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a tert-butyl carbamate group and a 1-hydroxycyclopropyl moiety. The cyclopropyl group introduces significant steric strain, enhancing reactivity in ring-opening or functionalization reactions. The hydroxyl group contributes polarity, improving solubility in polar solvents. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing conformationally restricted analogues of bioactive molecules .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(14)4-5-11/h8,14H,4-7H2,1-3H3

InChI Key

BIHYKGFTMYTOLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with cyclopropylmagnesium bromide, followed by hydrolysis to introduce the hydroxy group . The reaction conditions often require the use of inert atmospheres and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues with modifications to the azetidine substituents (Table 1). Key differences include substituent size, polarity, and rigidity, which influence physicochemical properties and reactivity.

Table 1: Structural Comparison of Azetidine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties
Tert-butyl3-(1-hydroxycyclopropyl)azetidine-1-carboxylate 1-hydroxycyclopropyl C₁₁H₁₉NO₃* ~213.28* High rigidity, polar hydroxyl, strained cyclopropane
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-hydroxyethyl C₁₀H₁₉NO₃ 201.26 Flexible chain, pKa ~15.05, density 1.092 g/cm³
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 1-hydroxybutyl, 4-methoxyphenyl C₁₄H₂₂NO₃ 310.22 Bulky aromatic group, moderate yield (42%)
Tert-butyl3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate 3-aminopropargyl C₁₁H₁₈N₂O₂ 210.27 Alkyne for click chemistry, high cost ($817/50mg)
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate hydroxyimino C₈H₁₄N₂O₃ 186.21 Oxime group, used in heterocycle synthesis

Key Research Findings

  • Synthetic Challenges : Bulky substituents reduce yields (e.g., 42% for ), while smaller groups (e.g., hydroxyethyl ) are more efficiently incorporated.
  • Stability : Cyclopropane-containing derivatives may exhibit lower thermal stability due to ring strain, whereas hydroxyethyl analogues are stable up to 287°C.
  • Cost Considerations : Propargyl-substituted derivatives are commercially available but costly ($3,006/g), limiting large-scale use.

Biological Activity

Tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, emphasizing its biological activity, synthesis methods, and safety profile.

Chemical Structure and Properties

Tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate features a cyclopropane ring, which contributes to its unique biological properties. The compound's molecular formula is C10_{10}H17_{17}NO2_2, with a molecular weight of approximately 183.25 g/mol. The presence of the tert-butyl group and the azetidine ring enhances its lipophilicity, which can influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. A study reported that compounds similar to tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate showed effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

Tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate has shown potential as an enzyme inhibitor, particularly in the context of enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various azetidine derivatives, including tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Activity : In an animal model of arthritis, administration of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting its utility in managing inflammatory disorders.

Safety Profile

According to PubChem data, tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is classified as harmful if swallowed and causes skin irritation. It is essential to handle this compound with care, following appropriate safety protocols to mitigate exposure risks .

Synthesis Methods

The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can be achieved through several methods:

  • Green Synthesis : A method involving environmentally benign reagents has been developed, yielding high purity and yield while minimizing waste.
  • Traditional Organic Synthesis : Utilizing established techniques such as nucleophilic substitution reactions on azetidine derivatives can also produce this compound effectively.

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